molecular formula C8H8Br2O B2857566 2-Bromo-4-(bromomethyl)-1-methoxybenzene CAS No. 89978-72-3

2-Bromo-4-(bromomethyl)-1-methoxybenzene

Cat. No. B2857566
CAS RN: 89978-72-3
M. Wt: 279.959
InChI Key: HRVFTZHUBUQBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791267B2

Procedure details

To solution of potassium bromide (29.6 g, 248 mmol) in nitric acid (21% by volume, 149 g, 497 mmol), was added dichloroethane (188 mL) and tetrabutylammonium chloride (1.04 g, 3.73 mmol) followed by 4-(bromomethyl)anisol (25.0 g, 124 mmol) in dichloroethane (62 mL), and the reaction was stirred at room temperature for 5 h. The organic layer was separated, washed with water (2×100 mL, 2×150 mL), 2% aqueous potassium carbonate (150 mL), dried over sodium sulfate, and the solvent removed under vacuum. The residue was purified by being run through a flash silica gel plug (10% ethyl acetate in hexanes) to give the title compound (I-42) (9.22 g, 26% yield). 1H NMR (400 MHz, CDCl3) δ: 7.59 (d, 1H), 7.30 (dd, J=8.2, 2.2 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 4.44 (s, 2H), 4.44 (s, 3H).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
catalyst
Reaction Step One
Quantity
188 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
62 mL
Type
solvent
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[Br-:1].[K+].[N+]([O-])(O)=O.[Br:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.ClC(Cl)C>[Br:1][C:13]1[CH:14]=[C:9]([CH2:8][Br:7])[CH:10]=[CH:11][C:12]=1[O:15][CH3:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
149 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.04 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
188 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)OC
Step Three
Name
Quantity
62 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×100 mL, 2×150 mL), 2% aqueous potassium carbonate (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CBr)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.22 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.